N,O-Diacetyl Fingolimod
Description
Properties
Molecular Formula |
C₂₃H₃₇NO₄ |
|---|---|
Molecular Weight |
391.54 |
Synonyms |
2-Acetamido-2-(hydroxymethyl)-4-(4-octylphenyl)butyl Acetate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for N,O-Diacetyl Fingolimod (B1672674)
The formation of N,O-Diacetyl Fingolimod is not typically a part of the primary synthesis of the Fingolimod active pharmaceutical ingredient but is rather a post-synthesis modification. The established pathways logically begin with the synthesis of Fingolimod or its immediate precursors.
The synthesis of this compound relies on the availability of the core Fingolimod molecule, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol. Numerous synthetic routes to this core structure have been established. A common strategy involves the construction of the 2-amino-1,3-propanediol (B45262) "head" group and its attachment to the lipophilic 4-octylphenethyl "tail".
One prominent pathway starts from diethyl acetamidomalonate, which is alkylated with a suitable 4-octylphenethyl halide. The resulting diester is then reduced, often using a strong reducing agent like lithium aluminum hydride (LAH), to yield the aminodiol structure of Fingolimod. An alternative, more scalable approach avoids hazardous reagents by starting from octanophenone. This route involves a sequence of reactions including Friedel-Crafts acylation, reduction, nucleophilic substitution to introduce a nitro group, a subsequent Henry reaction with formaldehyde (B43269) to build the diol framework, and finally, reduction of the nitro group to the primary amine of Fingolimod acs.org.
Once the Fingolimod base is synthesized, the final step to obtain this compound is a direct acetylation reaction targeting the primary amine and one of the primary hydroxyl groups.
While specific literature detailing the optimized production of this compound is scarce, the acetylation of Fingolimod precursors is well-documented in various synthetic routes for the parent drug and its impurities. These established conditions are directly applicable to the acetylation of the final Fingolimod molecule.
The process typically involves treating Fingolimod with an acetylating agent in the presence of a base. The base acts as a catalyst and scavenges the acidic byproduct of the reaction. Common reagents and conditions used for acetylating Fingolimod-like structures are summarized below.
| Acetylating Agent | Base / Catalyst | Solvent | Reference |
| Acetic Anhydride (Ac₂O) | Pyridine | Pyridine | researchgate.net |
| Acetyl Chloride (AcCl) | Triethylamine (TEA) | Methylene Dichloride (DCM) | derpharmachemica.com |
| Acetic Anhydride (Ac₂O) | 4-Dimethylaminopyridine (DMAP) | Toluene | derpharmachemica.com |
The choice of reagent and conditions can influence the extent of acetylation, affecting whether a mono-, di-, or tri-acetylated product is formed. Optimization would involve controlling the stoichiometry of the acetylating agent and the reaction time and temperature to favor the desired N,O-diacetylated product.
Fingolimod possesses three functional groups that can undergo acetylation: one primary amine (-NH₂) and two primary hydroxyls (-OH). This presents a regioselectivity challenge. Based on general chemical principles, the primary amine is more nucleophilic than the hydroxyl groups and is expected to acetylate preferentially, forming an N-acetyl (acetamido) group.
Subsequent O-acetylation of the hydroxyl groups can lead to a mixture of products:
N-monoacetyl Fingolimod: Acetylation at the nitrogen atom only.
This compound: Acetylation at the nitrogen and one of the two equivalent hydroxyl groups.
N,O,O-Triacetyl Fingolimod: Acetylation at all three positions.
Achieving the desired N,O-diacetyl product selectively requires careful control of reaction conditions. Using a slight excess over two equivalents of the acetylating agent might favor the di-substituted product, but a mixture is still likely.
This lack of perfect selectivity leads to significant purification challenges. The resulting mixture of products with different polarity necessitates the use of chromatographic techniques, such as flash column chromatography on silica (B1680970) gel, to isolate the pure this compound from unreacted starting material and other acetylated byproducts medkoo.com.
Novel Synthetic Approaches and Route Optimization for Scalability
Research into the synthesis of the Fingolimod backbone has focused on developing routes that are both scalable and economically viable for industrial production. Early syntheses often involved multiple steps and hazardous reagents like lithium aluminum hydride nih.gov. Newer approaches have sought to improve safety and efficiency.
Chemo-Enzymatic Synthesis and Stereoselective Preparation Research
While Fingolimod itself is an achiral molecule, research into its analogues has explored stereoselectivity to create conformationally constrained structures. Asymmetric synthesis has been employed to produce chiral analogues of Fingolimod with high optical purity acs.orgnih.gov. These syntheses utilize chiral auxiliaries and catalysts, such as the Grubbs catalyst for ring-closing metathesis and rhodium catalysts for other transformations, to control the stereochemistry of the final product acs.org. This line of research is vital for understanding how the three-dimensional shape of Fingolimod-like molecules affects their biological activity.
In the context of derivatization, chemo-enzymatic methods offer a promising approach for achieving high regioselectivity, which is a key challenge in the chemical acetylation of Fingolimod. While specific enzymatic synthesis of this compound has not been extensively reported, the use of enzymes like lipases for selective acylation is a well-established strategy in organic synthesis nih.gov. A lipase (B570770) could potentially differentiate between the two primary hydroxyl groups or between the amine and hydroxyl groups, offering a pathway to specific acetylated derivatives with fewer purification steps compared to traditional chemical methods.
Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
The design and synthesis of analogues are fundamental to understanding the SAR of a parent compound. For Fingolimod, extensive research has been conducted to create derivatives by modifying its three key structural components: the aromatic ring, the alkyl chain, and the aminodiol polar head. These studies provide a blueprint for how this compound could be similarly modified.
One comprehensive study involved the synthesis of 28 novel Fingolimod derivatives to explore their potential as antibacterial agents nih.gov. The synthetic strategy involved key steps such as the alkylation of diethyl acetamidomalonate, followed by microwave-assisted Suzuki coupling to introduce different aromatic systems, and finally, reduction and hydrolysis to yield the desired analogues nih.gov. This approach allowed for the systematic replacement of the phenyl ring and modification of the alkyl chain.
Pharmacological Characterization and Preclinical Mechanisms of Action
Prodrug Hypothesis and Metabolic Activation Pathways in Non-Human Biological Systems
N,O-Diacetyl Fingolimod (B1672674) is synthesized as a prodrug of Fingolimod (FTY720), a well-established immunomodulatory agent. The core concept behind this chemical modification is to enhance certain pharmacokinetic properties, with the expectation that the acetyl groups are cleaved in vivo to release the active parent compound, Fingolimod.
In Vitro Esterase-Mediated Deacetylation Studies
While specific in vitro studies on the esterase-mediated deacetylation of N,O-Diacetyl Fingolimod are not extensively detailed in publicly available literature, the fundamental principle of this prodrug strategy relies on the ubiquitous presence and activity of esterase enzymes in biological systems. It is hypothesized that upon administration, esterases present in plasma and various tissues would hydrolyze the N-acetyl and O-acetyl bonds of this compound. This enzymatic cleavage would lead to the release of Fingolimod. The deacetylation of the N-acetyl group from the amino moiety and the O-acetyl group from the hydroxyl moiety is a critical step for the subsequent phosphorylation of Fingolimod to its active metabolite.
Identification of Preclinical Metabolic Products
Following the presumed deacetylation of this compound to Fingolimod, the metabolic pathway of Fingolimod has been extensively studied in preclinical models. The primary metabolic activation of Fingolimod involves phosphorylation by sphingosine (B13886) kinases, particularly sphingosine kinase 2 (SphK2), to form the pharmacologically active metabolite, Fingolimod-phosphate (Fingolimod-P). nih.govtandfonline.comnih.gov
Further metabolism of Fingolimod in preclinical models, such as in liver microsomes from mice, rats, dogs, and monkeys, leads to the generation of a series of inactive carboxylic acid metabolites through oxidation of the octyl side chain. nih.gov The main identified metabolites of the parent compound, Fingolimod, are the active Fingolimod-P and several inactive metabolites, including M3 (carboxylic acid metabolite), M29 (ceramide metabolite), and M30 (ceramide metabolite).
Kinetics of Conversion to Fingolimod and its Active Metabolite in Preclinical Models
Investigations into Enhanced Biological Membrane Permeation, Including Blood-Brain Barrier Penetration
A primary rationale for developing prodrugs like this compound is to improve membrane permeability. Acetylation of polar functional groups, such as amines and hydroxyls, increases the lipophilicity of a molecule. This enhanced lipophilicity is expected to facilitate passive diffusion across biological membranes, including the gastrointestinal tract for oral absorption and the blood-brain barrier (BBB).
Fingolimod itself is known to cross the blood-brain barrier and accumulate in the central nervous system (CNS). nih.gov Studies on Fingolimod analogs have shown that modifications to the molecule can influence its brain-to-plasma concentration ratio. nih.gov For instance, certain analogs demonstrate a time-dependent increase in this ratio, suggesting preferential partitioning to the brain. nih.gov While direct comparative studies of this compound are not available, the increased lipophilicity conferred by the two acetyl groups would theoretically enhance its ability to permeate the BBB compared to the parent Fingolimod. Once across the BBB, it would be converted to Fingolimod by CNS-resident esterases, and subsequently to the active Fingolimod-P. nih.govnih.gov Studies have confirmed that Fingolimod-phosphate can directly modulate the function of the BBB. nih.govplos.org
Examination of Receptor Binding Profiles in Preclinical Models
The pharmacological activity of this compound is contingent upon its conversion to Fingolimod and subsequent phosphorylation to Fingolimod-P. Therefore, the receptor binding profile is that of Fingolimod-P.
Sphingosine-1-Phosphate Receptor Subtype Selectivity (S1P1, S1P3, S1P4, S1P5)
Fingolimod-P is a potent but non-selective agonist at four of the five known sphingosine-1-phosphate (S1P) receptors. tandfonline.commdpi.com It binds with high affinity to S1P1, S1P3, S1P4, and S1P5, while showing very low affinity for the S1P2 receptor. nih.gov The binding of Fingolimod-P to these receptors, particularly S1P1 on lymphocytes, leads to receptor internalization and degradation, which results in a functional antagonism. nih.gov This process prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the CNS. nih.gov
The interaction of Fingolimod-P with S1P receptors on various cells within the CNS is also a key aspect of its mechanism of action. nih.gov
Table 1: Receptor Binding Affinity of Fingolimod-Phosphate
| Receptor Subtype | Binding Affinity (EC50) | Reference |
| S1P1 | ~0.3 nM | nih.gov |
| S1P3 | ~3 nM | nih.gov |
| S1P4 | ~0.6 nM | nih.gov |
| S1P5 | ~0.3-0.6 nM | nih.gov |
| S1P2 | >10,000 nM | nih.gov |
Mechanisms of Functional Antagonism and Receptor Internalization
The active metabolite, Fingolimod-phosphate (Fingolimod-P), functions as a modulator of sphingosine-1-phosphate (S1P) receptors, binding with high affinity to four of the five known subtypes: S1P₁, S1P₃, S1P₄, and S1P₅. derpharmachemica.comtga.gov.au Its primary therapeutic effects in immunology are attributed to its action on the S1P₁ receptor on lymphocytes. tga.gov.au
Initially, Fingolimod-P acts as a potent agonist at the S1P₁ receptor, a G protein-coupled receptor (GPCR). derpharmachemica.comnih.gov This initial agonism triggers the receptor's internalization. nih.gov However, unlike the natural ligand S1P, which leads to transient internalization and subsequent recycling of the receptor back to the cell surface, chronic exposure to Fingolimod-P results in a different fate for the S1P₁ receptor. ontosight.ai Fingolimod-P induces irreversible internalization of S1P₁, targeting it for ubiquitination and subsequent proteasomal degradation. fda.govchemicalbook.com This process prevents the receptor from being recycled, leading to a sustained loss of S1P₁ from the plasma membrane. fda.gov
This irreversible downregulation of S1P₁ renders the cell, such as a lymphocyte, unresponsive to the endogenous S1P gradient, which is necessary for its egress from lymphoid tissues. tga.gov.au This phenomenon is termed "functional antagonism," where an initial agonist action leads to a long-term blockade of the receptor's function. derpharmachemica.comtga.gov.au This sustained internalization and degradation is a key mechanism distinguishing the action of Fingolimod-P from that of the physiological agonist S1P. ontosight.ai
| Receptor | Ligand | Internalization Mechanism | Receptor Fate | Functional Outcome |
| S1P₁ | S1P | Clathrin-mediated endocytosis ontosight.ai | Recycled to cell surface ontosight.ai | Transient agonism |
| S1P₁ | Fingolimod-P | Internalization | Ubiquitination & Proteasomal Degradation fda.govchemicalbook.com | Functional Antagonism derpharmachemica.comtga.gov.au |
Modulation of Intracellular Signaling Pathways in Cellular and Animal Models
Binding of Fingolimod-P to S1P receptors initiates a cascade of intracellular signaling events mediated by distinct heterotrimeric G proteins. derpharmachemica.com These pathways are fundamental to processes like cell survival, proliferation, and inflammation.
The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a critical signaling cascade for cell survival and growth. nih.gov Preclinical studies have shown that Fingolimod can modulate this pathway in a context-dependent manner. For instance, activation of S1P₁ and S1P₃ receptors by Fingolimod-P has been reported to activate the PI3K/Akt signaling pathway. ontosight.ai This activation is associated with neuroprotective effects, including inhibiting cardiomyocyte apoptosis in models of ischemia/reperfusion injury. fda.gov
Conversely, in some cellular contexts, particularly in cancer cell lines, Fingolimod has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. ontosight.ai This inhibition is linked to the induction of apoptosis and cell cycle arrest. ontosight.ai The PI3K/Akt pathway can be activated by various receptor tyrosine kinases and is involved in a wide array of cellular functions; its downstream effects can be influenced by the specific cellular environment and the network of other active signaling pathways. researchgate.netpharmaffiliates.com
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another key signaling cascade influenced by Fingolimod. Research has demonstrated that Fingolimod promotes the polarization of microglia, the resident immune cells of the central nervous system, towards an anti-inflammatory M2 phenotype. ontosight.ai This beneficial shift is mediated through the STAT3 pathway. ontosight.aiclearsynth.com Specifically, the effect of Fingolimod on promoting microglial M2 polarization was significantly diminished when STAT3 was blocked, indicating that STAT3 signaling is a crucial downstream mediator of this anti-inflammatory action. clearsynth.com
In contrast, in studies on sacral chordoma cells, Fingolimod was found to inhibit the IL-6/STAT3 signaling pathway. nih.gov This inhibition led to reduced tumor cell proliferation and invasion. nih.gov The dual role of Fingolimod in modulating the STAT3 pathway—activating it for anti-inflammatory effects in some cells while inhibiting it in certain cancer models—highlights the pathway's complex role in different biological settings. ontosight.ainih.gov
Beyond the PI3K/Akt and STAT3 pathways, Fingolimod influences several other signal transduction cascades.
ERK/MAP Kinase Pathway: In some cancer cell lines, the pro-apoptotic effects of Fingolimod are associated with the inactivation of the ERK/MAP kinase pathway. ontosight.ai However, in other contexts, such as neuronal protection, Fingolimod has been shown to activate ERK signaling.
G-protein-coupled inwardly-rectifying potassium (GIRK) channels: In atrial myocytes, the initial agonistic effect of Fingolimod on S1P₁ receptors activates GIRK channels. ontosight.ai This leads to potassium efflux, hyperpolarization of the cell membrane, and a transient decrease in heart rate. frontiersin.org
Enzymatic Interactions Beyond S1P Receptors in Preclinical Contexts
Emerging evidence indicates that the pharmacological actions of Fingolimod are not exclusively mediated by S1P receptors. The compound and its metabolite can directly interact with intracellular enzymes, leading to significant biological outcomes.
A significant S1P receptor-independent mechanism of action for Fingolimod-P is the inhibition of class I histone deacetylases (HDACs). Histone deacetylases are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Fingolimod-P promotes histone acetylation, which relaxes chromatin and facilitates gene expression associated with processes like memory and learning.
In vitro studies have demonstrated that Fingolimod-P, but not its unphosphorylated precursor Fingolimod, potently inhibits recombinant class I HDACs (HDAC1 and HDAC2). This inhibition is thought to occur because the structure of Fingolimod-P allows it to interact with the zinc atom in the active site of the enzyme, a mechanism similar to other known HDAC inhibitors. This action is independent of its effects on immune cell trafficking and may contribute to its beneficial effects within the central nervous system.
| Enzyme Class | Specific Enzymes Inhibited by Fingolimod-P | Proposed Mechanism |
| Class I HDACs | HDAC1, HDAC2, HDAC3 | Interaction with zinc atom in the enzyme's active site |
| Class II HDACs | Not significantly inhibited (e.g., HDAC7) | N/A |
Impact on Sphingosine Kinases and Sphingosine-1-Phosphate Lyase Activity
Detailed research findings specifically characterizing the impact of this compound on sphingosine kinases (SphK1 and SphK2) and sphingosine-1-phosphate lyase (S1PL) are not available in the current scientific literature. The primary focus of extensive research has been on the parent compound, Fingolimod (FTY720), and its active metabolite, Fingolimod-phosphate.
Fingolimod itself is a prodrug that is phosphorylated in vivo by sphingosine kinases, particularly SphK2, to form the active moiety, Fingolimod-phosphate. nih.govunipg.it This active form then acts as a modulator of sphingosine-1-phosphate (S1P) receptors. actaneurologica.combiomolther.org
Studies on Fingolimod have shown that it can inhibit S1P lyase activity. frontiersin.orgnih.gov For instance, Fingolimod has been reported to have an IC50 for SphK1 of 50 µM, a concentration that may not be clinically relevant. frontiersin.org Furthermore, research in animal models has demonstrated that treatment with Fingolimod can inhibit tissue S1P lyase activity. nih.govnih.gov
However, the acetylation of both the nitrogen and oxygen functional groups in the Fingolimod molecule to create this compound results in a distinct chemical entity. Without specific preclinical studies on this derivative, it is not possible to extrapolate the pharmacological activities of Fingolimod or Fingolimod-phosphate to this compound. The effects of such chemical modifications on the interaction with enzymes like sphingosine kinases and S1PL require direct experimental investigation.
Currently, there are no published data tables or detailed research findings that would allow for a pharmacological characterization of this compound's specific activity regarding the inhibition or modulation of SphK1, SphK2, or S1PL.
Preclinical Efficacy and Pharmacodynamics in Disease Models
In Vitro Cellular Assays for Pharmacological Activity
In vitro studies have been instrumental in dissecting the molecular and cellular effects of Fingolimod (B1672674). These assays have provided detailed insights into its impact on lymphocyte trafficking, neuroprotection, and anti-inflammatory responses.
Fingolimod's primary mechanism of action involves the modulation of sphingosine-1-phosphate (S1P) receptors, which are crucial for the egress of lymphocytes from secondary lymphoid organs. nih.gov The active form of Fingolimod, fingolimod-phosphate, acts as a functional antagonist of the S1P1 receptor on lymphocytes. mdpi.com This leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their exit from lymph nodes and Peyer's patches. mdpi.com
This "sequestering" of lymphocytes in the lymphoid tissues results in a significant reduction of circulating lymphocytes, particularly naive and central memory T cells that express the C-C chemokine receptor 7 (CCR7). mdpi.com This effect has been demonstrated in various in vitro models using lymphocyte cell lines, showing a dose-dependent reduction in lymphocyte migration. The consequence of this lymphocyte sequestration is a diminished infiltration of potentially autoreactive lymphocytes into the central nervous system (CNS), which is a key aspect of its therapeutic effect in autoimmune conditions like multiple sclerosis. nih.gov
Beyond its effects on lymphocytes, Fingolimod has demonstrated direct neuroprotective properties within the central nervous system. Studies using cultured cortical neurons have shown that Fingolimod can protect against excitotoxic death. nih.gov
In glial cell cultures, Fingolimod has been shown to modulate the activity of astrocytes and microglia. It can influence astrocyte signaling and reduce the production of inflammatory mediators. nih.gov Furthermore, in cultures of oligodendrocyte progenitor cells (OPCs), Fingolimod has been found to promote their proliferation and differentiation into mature, myelinating oligodendrocytes. nih.gov This suggests a potential role for the compound in promoting remyelination, a critical process for repairing damage in demyelinating diseases. nih.gov
Fingolimod exhibits anti-inflammatory effects that extend beyond lymphocyte sequestration. In immune cell cultures, it has been shown to modulate the production of various pro-inflammatory cytokines. nih.gov By interacting with S1P receptors on different immune cells, Fingolimod can influence signaling pathways involved in inflammation. For instance, it can affect the function of dendritic cells and macrophages, key players in the inflammatory cascade.
In Vivo Studies in Animal Models of Neurological and Immunological Disorders
In vivo studies in various animal models have been critical in confirming the therapeutic potential of Fingolimod observed in vitro. These models allow for the assessment of the compound's efficacy in a complex biological system, mimicking aspects of human diseases.
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis. In EAE models, Fingolimod has consistently demonstrated significant efficacy in reducing disease severity. transpharmation.comnih.gov Both prophylactic (administered before disease onset) and therapeutic (administered after disease onset) treatment with Fingolimod have been shown to ameliorate clinical signs of EAE, such as paralysis. transpharmation.comnih.gov
Studies in EAE mice have shown that Fingolimod treatment leads to a reduction in the infiltration of inflammatory cells into the central nervous system. mdpi.com Histological analysis of the brain and spinal cord of Fingolimod-treated EAE animals reveals decreased demyelination and axonal damage. nih.govfrontiersin.org Furthermore, Fingolimod treatment in EAE models has been associated with an increase in the proliferation and differentiation of oligodendrocyte progenitor cells, suggesting a promotion of remyelination. nih.gov
Table 1: Effects of Fingolimod in EAE Animal Models
| Feature | Observation in EAE Models | Reference |
|---|---|---|
| Clinical Score | Significant reduction in disease severity with both prophylactic and therapeutic administration. | transpharmation.comnih.gov |
| Inflammatory Infiltrates | Reduced infiltration of lymphocytes and other inflammatory cells into the CNS. | mdpi.com |
| Demyelination | Decreased demyelination in the brain and spinal cord. | nih.govfrontiersin.org |
| Remyelination | Promotion of oligodendrocyte progenitor cell proliferation and differentiation. | nih.gov |
The neuroprotective and anti-inflammatory properties of Fingolimod have also been investigated in animal models of other neurological disorders. In models of Alzheimer's disease, Fingolimod treatment has been shown to reduce the levels of amyloid-beta plaques and decrease the activation of microglia and astrocytes, which are associated with neuroinflammation in this condition. researchgate.netnih.gov
In animal models of Parkinson's disease, the effects of Fingolimod are also being explored, with some studies suggesting a potential to mitigate neuroinflammation and dopaminergic neuron loss. nih.gov In models of ischemic stroke, Fingolimod has demonstrated neuroprotective effects, potentially by reducing inflammation and improving blood-brain barrier integrity. frontiersin.org
Table 2: Investigated Effects of Fingolimod in Neurodegenerative Disease Models
| Disease Model | Key Findings | Reference |
|---|---|---|
| Alzheimer's Disease | Reduced amyloid-beta plaques, decreased microglial and astrocytic activation. | researchgate.netnih.gov |
| Parkinson's Disease | Potential to reduce neuroinflammation and protect dopaminergic neurons. | nih.gov |
| Ischemic Stroke | Neuroprotective effects, potentially through anti-inflammatory actions. | frontiersin.org |
Lymphocyte Traffic and Organ Distribution Dynamics in Animal Lymphoid Tissues
The primary mechanism of action of Fingolimod involves its profound impact on lymphocyte trafficking. Following in vivo phosphorylation to its active metabolite, Fingolimod-phosphate, the compound acts as a functional antagonist at sphingosine-1-phosphate (S1P) receptors, particularly S1P receptor 1 (S1P1), which are crucial for the egress of lymphocytes from secondary lymphoid organs.
In preclinical animal models, administration of Fingolimod leads to a significant and reversible sequestration of lymphocytes within the lymph nodes. This prevents their recirculation into the peripheral blood and subsequent infiltration into tissues, which is a key aspect of its therapeutic effect in autoimmune disease models. Studies in rodents have demonstrated a marked reduction in circulating T cells and B cells following Fingolimod treatment.
The distribution of lymphocytes is consequently altered, with an accumulation of these cells in lymphoid tissues such as the lymph nodes and Peyer's patches, and a corresponding decrease in the spleen and peripheral blood. This sequestration effect is dose-dependent and is reversed upon cessation of treatment, with lymphocyte counts in the periphery gradually returning to baseline levels.
Table 1: Effect of Fingolimod on Lymphocyte Distribution in Animal Models
| Tissue/Compartment | Effect of Fingolimod Administration | Key Findings in Animal Models |
| Peripheral Blood | Significant reduction in lymphocyte counts | Dose-dependent lymphopenia observed in rodents. |
| Lymph Nodes | Sequestration and accumulation of lymphocytes | Prevents egress of T and B cells into circulation. |
| Spleen | Reduction in lymphocyte numbers | Reflects the overall decrease in circulating lymphocytes. |
| Peyer's Patches | Accumulation of lymphocytes | Similar sequestration mechanism as in lymph nodes. |
Pharmacokinetic and Biodistribution Studies in Preclinical Species
Preclinical studies in various animal species, including mice, rats, and dogs, have characterized the pharmacokinetic profile of Fingolimod. After oral administration, Fingolimod is well absorbed.
Following absorption, Fingolimod exhibits extensive tissue distribution. The lipophilic nature of the parent compound allows it to readily cross cell membranes and distribute into various tissues. High concentrations of Fingolimod and its phosphorylated active metabolite have been observed in tissues such as the liver, kidneys, spleen, and lymph nodes. This wide distribution is consistent with its systemic effects on the immune system.
A significant characteristic of Fingolimod is its ability to cross the blood-brain barrier (BBB). nih.govtandfonline.com Its lipophilic nature facilitates its entry into the central nervous system (CNS). nih.gov Studies in animal models, such as rats with experimental autoimmune encephalomyelitis (EAE), have demonstrated the presence of both Fingolimod and its active phosphate (B84403) metabolite in the brain and spinal cord. mdpi.com
The brain-to-blood concentration ratio of Fingolimod has been shown to be greater than 1, indicating a preferential distribution into the CNS parenchyma. mdpi.com Once in the CNS, Fingolimod can be phosphorylated by sphingosine (B13886) kinase 2 to form Fingolimod-phosphate. mdpi.com This local activation within the CNS suggests that in addition to its peripheral effects on lymphocyte trafficking, Fingolimod may also exert direct effects on neural cells. nih.govtandfonline.com Autoradiography studies have revealed that radiolabeled Fingolimod accumulates in the white matter of the CNS. nih.gov
Table 2: Brain Penetration of Fingolimod in Animal Models
| Parameter | Finding in Animal Models | Implication |
| Blood-Brain Barrier Crossing | Readily crosses the BBB due to its lipophilic nature. nih.gov | Allows for potential direct effects within the CNS. nih.govtandfonline.com |
| Brain-to-Blood Ratio | Greater than 1, indicating accumulation in the CNS. mdpi.com | Suggests a higher concentration in the brain tissue compared to the blood. |
| Distribution within CNS | Accumulates in white matter. nih.gov | May influence glial cells and myelin-related processes. |
| CNS Metabolism | Phosphorylated to the active metabolite, Fingolimod-phosphate, within the CNS. mdpi.com | Enables local activity on S1P receptors expressed on neural cells. nih.gov |
The elimination of Fingolimod is primarily through metabolism. nih.gov In preclinical species, Fingolimod undergoes extensive biotransformation. nih.gov The primary metabolic pathway is phosphorylation to the active Fingolimod-phosphate. nih.gov
Further metabolism involves the oxidation of the octyl side chain, primarily by cytochrome P450 (CYP) enzymes, with CYP4F2 being a key enzyme in humans. nih.gov This leads to the formation of a series of inactive carboxylic acid metabolites. nih.gov Another metabolic route involves the formation of non-polar ceramide-like metabolites. nih.gov
The excretion of Fingolimod and its metabolites occurs predominantly through the feces, with a smaller proportion eliminated in the urine. nih.gov Studies in rodents have identified various metabolites in excreta, with the inactive carboxylic acid metabolites being the major components found in urine. nih.govnih.gov The parent drug is only found in trace amounts in the urine. nih.gov
Table 3: Excretion and Metabolism of Fingolimod in Preclinical Models
| Process | Description in Animal Models | Key Metabolites |
| Primary Route of Elimination | Metabolism | Fingolimod-phosphate (active), inactive carboxylic acid metabolites, ceramide-like metabolites. nih.gov |
| Excretion Pathways | Primarily via feces, with a smaller contribution from urine. nih.gov | Inactive carboxylic acid metabolites are the main components in urine. nih.govnih.gov |
| Metabolite Profile | Extensive biotransformation of the parent compound. | The profile consists of the active phosphate and a range of inactive oxidative and ceramide metabolites. nih.gov |
Analytical Characterization and Quantification Methodologies for Research
Chromatographic Methods Development for Preclinical Samples
Chromatographic techniques are central to the quantitative analysis of N,O-Diacetyl Fingolimod (B1672674) in preclinical research, providing the necessary separation and detection capabilities for complex biological matrices.
High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the analysis of N,O-Diacetyl Fingolimod. Method development for this compound would logically adapt established protocols for fingolimod, focusing on achieving adequate separation from the parent compound, its phosphate (B84403) metabolite, and other potential impurities or degradation products. researchgate.net Stability-indicating HPLC methods are particularly crucial, designed to resolve the analyte from products that may form under stress conditions such as acid or base hydrolysis, oxidation, or exposure to heat and light. nih.gov
Key parameters in HPLC method development include the selection of an appropriate stationary phase, typically a C8 or C18 reversed-phase column, and the optimization of the mobile phase composition. nih.govsdiarticle4.com A mixture of an aqueous buffer (e.g., potassium dihydrogenphosphate or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. nih.govsdiarticle4.com The pH of the aqueous phase is a critical factor that can be adjusted to optimize the retention and peak shape of the analyte.
| Parameter | Example Condition 1 | Example Condition 2 | Source |
| Column | Nova-Pak C8 | Purospher STAR RP-18 (150 x 3.0 mm, 3 µm) | researchgate.netnih.gov |
| Mobile Phase | Potassium dihydrogenphosphate (50 mM, pH 3.0) and Acetonitrile (45:55, v/v) | 0.1% Phosphoric acid in water and Acetonitrile (gradient) | nih.govsigmaaldrich.com |
| Flow Rate | 1.0 mL/min | Not Specified | nih.gov |
| Detection | UV Detector | Diode Array Detector | nih.govsigmaaldrich.com |
| Column Temp. | Ambient | 45°C | derpharmachemica.com |
For high-sensitivity quantification required in many preclinical studies, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers superior selectivity and lower limits of detection compared to HPLC with UV detection, making it ideal for measuring low concentrations of this compound in biological fluids. nih.gov
LC-MS/MS methods for related compounds like fingolimod typically use a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. nih.gov Detection is achieved through Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for the analyte and its isotopically labeled internal standard (e.g., this compound-d4). nih.govwalshmedicalmedia.com This approach ensures high specificity and minimizes interference from matrix components. walshmedicalmedia.com The sensitivity of these methods can reach the picogram per milliliter (pg/mL) level, which is essential for detailed pharmacokinetic analyses. nih.gov
| Parameter | Example Condition | Source |
| Instrumentation | Triple Quadrupole Mass Spectrometer | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Internal Standard | Isotopically labeled analog (e.g., Fingolimod-D4) | nih.govwalshmedicalmedia.com |
| Linearity Range | 5-2500 pg/mL (for Fingolimod) | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL (for Fingolimod) | doaj.org |
Any analytical method developed for the quantification of this compound in preclinical biological matrices must undergo rigorous validation to ensure the reliability of the data. Validation is typically performed in accordance with guidelines from regulatory bodies such as the European Medicines Agency (EMA). doaj.orgmdpi.com
The validation process assesses several key parameters:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. mdpi.com
Accuracy and Precision: Intra- and inter-batch accuracy and precision are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ). nih.gov
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. nih.gov
Recovery: The efficiency of the analyte extraction process from the biological matrix is determined. For fingolimod, extraction recoveries are often above 60-80%. nih.govdoaj.org
Matrix Effect: The influence of matrix components on the ionization of the analyte is assessed to ensure it does not affect quantification. doaj.org
Stability: The stability of the analyte is tested under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.gov
Spectroscopic Techniques for Structural Elucidation of Research Samples
Spectroscopic methods are indispensable for the initial structural confirmation and characterization of newly synthesized batches of this compound. A combination of techniques is used to provide a comprehensive structural analysis. researchgate.net
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry can confirm the elemental composition. The structure of this compound (C23H37NO4) would be confirmed by its molecular ion peak. nih.govderpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. For this compound, NMR would confirm the presence of two acetyl groups, the characteristic signals of the fingolimod backbone, and the octylphenyl group. derpharmachemica.comderpharmachemica.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the amide and ester carbonyl groups, distinguishing it from the parent fingolimod which contains primary amine and hydroxyl groups. researchgate.net
Radiochemical and Isotopic Labeling Approaches for Metabolic Tracing and Biodistribution Studies
To understand the in vivo behavior of this compound, radiochemical and isotopic labeling techniques are employed. These approaches are critical for conducting metabolic tracing and biodistribution studies in preclinical animal models.
Radiolabeling involves incorporating a radionuclide into the molecule, allowing for non-invasive imaging or quantitative tissue distribution analysis.
Positron Emission Tomography (PET): Analogs of fingolimod have been labeled with positron-emitting isotopes like Fluorine-18 (¹⁸F) to study their distribution in the body, including penetration of the blood-brain barrier. nih.gov A similar strategy could be applied to this compound to visualize its biodistribution and target engagement in real-time.
Single-Photon Emission Computed Tomography (SPECT): Fingolimod analogs have also been labeled with gamma-emitting isotopes such as Iodine-123 ([¹²³I]) and Technetium-99m ([⁹⁹ᵐTc]) for SPECT imaging, providing valuable information on brain uptake and washout kinetics. researchgate.netresearchgate.net
Isotopic Labeling (non-radioactive) is primarily used in quantitative mass spectrometry. As mentioned previously, a stable isotope-labeled version of this compound (e.g., containing deuterium, ¹³C, or ¹⁵N) would serve as the ideal internal standard for LC-MS/MS quantification. This ensures the highest possible accuracy by correcting for variations in sample processing and instrument response. nih.gov
These advanced analytical techniques provide the essential tools for a thorough preclinical investigation of this compound, from its fundamental chemical characterization to its complex behavior in biological systems.
Computational and Theoretical Studies
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and dynamics simulations are essential for predicting how a ligand, such as N,O-Diacetyl Fingolimod (B1672674), might bind to a protein receptor and the stability of that interaction over time. The primary targets for the parent compound, Fingolimod, are the sphingosine-1-phosphate (S1P) receptors, particularly S1P receptor 1 (S1P1).
Research into Fingolimod's interaction with S1P1 reveals the critical role of phosphorylation. Fingolimod itself is a prodrug that is phosphorylated in vivo to form Fingolimod-phosphate, the active metabolite. Docking simulations show that unphosphorylated Fingolimod has a relatively low binding affinity for the S1P1 receptor, with a calculated minimal energy of conformer value of -13.5 kcal/mol. nih.govnih.gov In contrast, the phosphorylated forms bind with significantly higher affinity; for example, the (R)-phosphate regioisomer of Fingolimod achieves a minimal value of -365.7 kcal/mol, indicating a much more stable and favorable interaction. nih.gov This strong binding is driven by interactions between the phosphate (B84403) group of the ligand and key residues within the receptor's active site. nih.govsemanticscholar.org
For N,O-Diacetyl Fingolimod, the presence of acetyl groups on both the primary amine and the hydroxyl group fundamentally alters its chemical properties compared to the parent compound. These modifications would prevent the in vivo phosphorylation that is essential for high-affinity binding to S1P receptors. nih.gov Consequently, it is predicted that this compound would exhibit a low binding affinity for S1P1, similar to or even weaker than that of unphosphorylated Fingolimod. The bulky acetyl groups may also introduce steric hindrance, further impeding an optimal fit within the receptor's binding pocket.
Molecular dynamics simulations, which model the movement of the ligand-receptor complex over time, have been used to confirm the stability of Fingolimod-target interactions. nih.gov While no specific molecular dynamics studies have been published for this compound, it can be inferred that its complex with S1P1 would be significantly less stable than that of the active Fingolimod-phosphate, likely leading to rapid dissociation.
| Compound | Calculated Minimal Energy of Conformer (kcal/mol) | Receptor Target |
|---|---|---|
| Unphosphorylated Fingolimod | -13.5 | S1P1 |
| (R)-Phosphate Fingolimod | -365.7 | S1P1 |
| This compound (Predicted) | Low affinity; value not determined | S1P1 |
In Silico Prediction of Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics
In silico tools are widely used to predict the ADME properties of drug candidates, helping to identify potential liabilities early in the development process. Based on the computed molecular properties of this compound, a preliminary ADME profile can be constructed. nih.gov These predictions are often based on established criteria such as Lipinski's Rule of Five, which assesses the druglikeness of a molecule based on properties related to absorption and membrane permeability.
The key computed properties for this compound are summarized below. nih.gov
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Formula | C23H37NO4 | nih.gov |
| Molecular Weight | 391.5 g/mol | nih.gov |
| XLogP3-AA (Lipophilicity) | 5.0 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 15 | nih.gov |
| Topological Polar Surface Area (TPSA) | 75.6 Ų | nih.gov |
Analysis of Predicted ADME Characteristics:
Absorption: this compound generally adheres to Lipinski's Rule of Five. Its molecular weight is under 500 g/mol , it has fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Its lipophilicity (XLogP3) is at the upper limit of 5.0. nih.gov The Topological Polar Surface Area (TPSA) of 75.6 Ų is well below the 140 Ų threshold often associated with good oral bioavailability. nih.gov These parameters collectively suggest that the compound has a high probability of good gastrointestinal absorption.
Distribution: The high lipophilicity (XLogP3 of 5.0) suggests that this compound may readily cross cell membranes and could potentially cross the blood-brain barrier. However, high lipophilicity can also lead to non-specific binding to plasma proteins and tissues, which can affect its volume of distribution.
Metabolism: As an acetylated derivative, this compound would likely be a substrate for esterase enzymes in the plasma and tissues, which could hydrolyze the acetyl groups to yield Fingolimod or mono-acetylated intermediates. This metabolic pathway would be a critical step in its potential activation or detoxification.
Excretion: The metabolic fate of the compound would largely determine its excretion route. Hydrolyzed and more polar metabolites would likely be eliminated via the kidneys.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Novel Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By analyzing how changes in molecular descriptors (e.g., electronic, steric, or hydrophobic properties) affect a compound's potency or efficacy, QSAR models can be used to predict the activity of novel, unsynthesized derivatives and guide the design of more potent molecules. frontiersin.orgnih.gov
A review of the scientific literature reveals no specific QSAR models developed for this compound or a series of its closely related derivatives. The development of a robust QSAR model would require a dataset of multiple Fingolimod analogs with experimentally measured biological activity against a specific target.
Should such research be undertaken, a QSAR study for novel derivatives of this compound would involve:
Synthesizing a library of analogs with systematic variations, for example, by altering the length of the octyl side chain, substituting the phenyl ring, or changing the acetyl groups to other functionalities.
Measuring the biological activity of each compound against a defined target (e.g., an S1P receptor or another cellular target).
Calculating a wide range of molecular descriptors for each analog.
Developing a mathematical model using statistical methods to correlate the descriptors with the observed activity.
Such a model could then be used to prioritize the synthesis of new derivatives with a higher predicted probability of success, thereby streamlining the drug discovery process.
Bioinformatic Analysis of Gene and Protein Expression Modulation in Preclinical Models
Bioinformatic analysis of data from genomics and proteomics studies helps to elucidate the broader biological impact of a compound by identifying changes in gene and protein expression. While no such studies have been conducted specifically on this compound, extensive research on the parent compound, Fingolimod, provides a valuable reference for its potential mechanisms of action beyond S1P receptor modulation.
In preclinical models, Fingolimod treatment has been shown to significantly alter the expression of numerous genes involved in critical cellular pathways. nih.gov For instance, in a mouse model of obesity, Fingolimod administration reversed alterations in the expression of genes related to inflammation and the generation of amyloid-beta, a peptide associated with neurodegenerative diseases. nih.gov
Furthermore, transcriptomic analysis of peripheral blood mononuclear cells from multiple sclerosis patients treated with Fingolimod revealed changes in thousands of differentially expressed genes. mdpi.com This large-scale modulation affects numerous cellular processes, particularly those related to the immune system. A key finding was the downregulation of the S1PR1 gene, consistent with the drug's known mechanism of receptor internalization. mdpi.com Additionally, genes for homing receptors like CCR7 were also downregulated, which is consistent with the sequestration of lymphocytes in lymphoid organs. mdpi.com
| Gene Symbol | Gene Name | Modulation by Fingolimod | Associated Pathway/Process | Reference |
|---|---|---|---|---|
| S1PR1 | Sphingosine-1-phosphate receptor 1 | Downregulated | Lymphocyte trafficking, S1P signaling | mdpi.com |
| CCR7 | C-C chemokine receptor type 7 | Downregulated | Immune cell homing | mdpi.com |
| Bace1 | Beta-secretase 1 | Reversed HFD-induced elevation | Amyloid-beta generation | nih.gov |
| Psen2 | Presenilin 2 | Reversed HFD-induced elevation | Amyloid-beta generation | nih.gov |
| Gsk3b | Glycogen synthase kinase 3 beta | Reversed HFD-induced elevation | Inflammation, Tau phosphorylation | nih.gov |
| Sphk1 | Sphingosine (B13886) kinase 1 | Reversed HFD-induced elevation | Sphingolipid metabolism | nih.gov |
| Proinflammatory Cytokines | (e.g., IL-1β, TNF-α) | Reversed HFD-induced elevation | Inflammation | nih.gov |
Given that this compound is a direct derivative, it is plausible that if it is metabolized to Fingolimod in vivo, it could indirectly lead to similar changes in gene expression. However, without experimental data, it remains unknown whether the diacetylated compound itself possesses any intrinsic ability to modulate these or other genetic pathways.
Future Research Directions and Translational Preclinical Development
Exploration of Additional Preclinical Therapeutic Indications
While Fingolimod (B1672674) is approved for MS, preclinical studies have strongly suggested its therapeutic potential in a range of other conditions. frontiersin.org These findings open the door for investigating N,O-Diacetyl Fingolimod in similar disease models to determine its unique or potentially superior efficacy. The neuroprotective and anti-inflammatory effects of Fingolimod form the basis for its exploration in other CNS disorders and immune-mediated diseases. frontiersin.org
Future preclinical research could assess this compound in animal models for:
Neurodegenerative Diseases: Preclinical evidence suggests Fingolimod may be beneficial in conditions like Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govfrontiersin.org Studies in corresponding animal models could elucidate whether this compound can modulate pathways related to protein aggregation, neuronal survival, and neuroinflammation.
Epilepsy: Fingolimod has been investigated as a potential therapy for epilepsy due to its ability to preserve neuronal and blood-brain barrier integrity while reducing inflammation. frontiersin.org
Stroke: The potential of Fingolimod to promote angiogenesis in mice after a stroke suggests a role in ischemic injury recovery. frontiersin.org
Other Autoimmune Diseases: Given its primary immunomodulatory mechanism, exploring this compound in models of conditions like experimental autoimmune neuritis (EAN), a model for chronic inflammatory demyelinating polyneuropathy, is a logical next step.
| Potential Therapeutic Indication | Preclinical Model / Rationale | Key Fingolimod Preclinical Findings |
| Alzheimer's Disease | AD Animal Models | Reduction of Aβ concentration through inhibition of beta-secretase (BACE) and ceramide. nih.gov |
| Parkinson's Disease | PD Animal Models | Increase in brain-derived neurotrophic factor (BDNF) levels. nih.gov |
| Epilepsy | Epilepsy Animal Models | Preservation of neuronal and blood-brain barrier integrity; reduction of neuroinflammation. frontiersin.org |
| Stroke | Murine Stroke Models | Promotion of post-stroke angiogenesis. frontiersin.org |
| Autoimmune Neuritis | Experimental Autoimmune Neuritis (EAN) | Effective suppression of EAN, likely associated with inhibiting IL-17-producing T-cells. |
Development of Advanced Drug Delivery Systems for Enhanced Preclinical Efficacy
To optimize therapeutic outcomes and potentially target specific cell populations, advanced drug delivery systems are a promising area of research. For Fingolimod, innovative strategies are already being explored. A notable example is the development of Fingolimod-conjugated Charge-Altering Releasable Transporters (CARTs). These CARTs were designed to leverage the high expression of the S1P1 receptor on lymphocytes to specifically deliver messenger RNA (mRNA) to these cells.
In preclinical studies, Fingolimod-conjugated CARTs demonstrated superior transfection of activated human and murine T and B lymphocytes in vitro compared to non-conjugated versions. In vivo, this system showed increased mRNA delivery to specific immune cell populations in the spleen. This approach not only enhances targeting but also imparts some of the biological properties of the conjugated molecule to the delivery system itself.
Future research on this compound could involve:
Development of this compound-Conjugated Nanoparticles: Creating nanoparticles or CARTs functionalized with this compound to target lymphocytes or other S1P receptor-expressing cells in the CNS.
Brain-Targeted Delivery Systems: Designing delivery vehicles that can efficiently cross the blood-brain barrier to maximize the potential direct neuroprotective effects within the CNS.
Research into Novel this compound Analogues with Optimized Preclinical Pharmacological Profiles
Fingolimod is a non-selective modulator, acting on four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5). mdpi.com This lack of selectivity is believed to contribute to some of its off-target effects. Consequently, a major focus of second-generation S1P modulator development has been to create analogues with greater receptor selectivity, primarily for S1P1, which is key to its immunomodulatory action. mdpi.com
Recent research has led to the synthesis of novel morpholino analogues of Fingolimod, specifically ST-1893 and ST-1894. mdpi.com These compounds were designed with slight alterations to the polar head group, resulting in high selectivity for the S1P1 receptor.
Key Findings on Novel Fingolimod Analogues:
Selective S1P1 Activation: ST-1893 and ST-1894 demonstrated a selective S1P1 activation profile. mdpi.com
Functional Antagonism: They induced sustained S1P1 internalization, consistent with the functional antagonism required for lymphocyte sequestration. mdpi.com
In Vivo Efficacy: Both compounds caused a profound reduction in blood lymphocyte counts in mice and were effective in reducing clinical symptoms in an EAE model of multiple sclerosis. mdpi.com
This successful strategy provides a clear blueprint for future medicinal chemistry efforts focused on this compound. Research could focus on synthesizing novel analogues of the diacetylated compound to fine-tune its pharmacological properties, aiming to optimize receptor selectivity, potency, and pharmacokinetic characteristics.
| Compound | Receptor Selectivity | Phosphorylation Required? | Preclinical Efficacy |
| Fingolimod | Non-selective (S1P1, S1P3, S1P4, S1P5) | Yes | Effective in EAE models |
| ST-1893 (Analogue) | Selective for S1P1 | Yes | Effective in EAE models with profound lymphopenia mdpi.com |
| ST-1894 (Analogue) | Selective for S1P1 | Yes | Effective in EAE models with profound lymphopenia mdpi.com |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Research for Mechanistic Insights
To fully understand the mechanism of action of this compound, the integration of "omics" technologies is indispensable. Proteomics and metabolomics can provide an unbiased, system-wide view of the molecular changes induced by a compound, revealing novel pathways and potential biomarkers.
Proteomics: A quantitative proteomics study investigating Fingolimod's effects on the mouse brain identified thousands of differentially expressed proteins in the cerebellum and frontal cortex. nih.gov Bioinformatic analysis of this data revealed that Fingolimod induces significant metabolic reprogramming, characterized by the upregulation of oxidative phosphorylation and downregulation of glycolysis. Furthermore, it modulates neuroinflammation by upregulating autophagy and downregulating inflammatory signaling pathways. nih.gov Another proteomic study in a non-inflammatory mouse model detected a novel reduction in one of the drug's receptors in the brain. uib.no
Metabolomics: Metabolomic analysis of serum from MS patients treated with Fingolimod identified distinct metabolic changes over time. The study found that Fingolimod influences amino acid and energy metabolism while also reducing markers of oxidative stress. nih.govnih.gov These findings help to elucidate the systemic biological effects of the drug beyond simple lymphocyte sequestration. nih.gov
Future preclinical research on this compound should incorporate these powerful technologies to:
Map the proteomic and metabolomic signatures of this compound in relevant tissues (e.g., brain, lymph nodes).
Compare its molecular impact directly with that of Fingolimod to identify unique mechanisms of action.
Discover potential biomarkers to monitor the biological response to the compound in preclinical models.
| Omics Technology | Key Findings from Fingolimod Research | Potential Application for this compound |
| Proteomics | - Induces metabolic reprogramming in the brain (↑ oxidative phosphorylation, ↓ glycolysis). - Modulates neuroinflammation pathways (↑ autophagy). nih.gov - Downregulates S1P receptor levels in the brain. uib.no | - Elucidate effects on brain and immune cell proteomes. - Identify unique protein targets and pathways. |
| Metabolomics | - Influences amino acid and energy metabolism. - Reduces markers of oxidative stress and immune system activity. nih.govnih.gov | - Characterize systemic metabolic impact. - Discover biomarkers of target engagement and efficacy. |
Q & A
Q. What is the molecular mechanism by which fingolimod modulates sphingosine-1-phosphate (S1P) receptors, and how does this dual action on immune and neural cells contribute to its efficacy in multiple sclerosis (MS)?
Methodological Answer: Fingolimod is phosphorylated to fingolimod-P, which binds to S1P receptors (S1PR1, 3, 4, 5). It induces internalization of S1PR1 on lymphocytes, inhibiting their egress from lymph nodes and reducing CNS infiltration of autoreactive T-cells . Additionally, fingolimod crosses the blood-brain barrier, directly modulating S1PRs on astrocytes and oligodendrocytes, which may promote neuroprotection and remyelination . To validate this, researchers should combine in vitro receptor-binding assays with in vivo models (e.g., experimental autoimmune encephalomyelitis [EAE] mice with astrocyte-specific S1PR1 knockouts) .
Q. How do preclinical models, such as the 3xTg-AD mouse model, inform the therapeutic potential of fingolimod in neurodegenerative diseases like Alzheimer’s?
Methodological Answer: The 3xTg-AD model recapitulates amyloid-beta and tau pathology. In studies, fingolimod improved memory deficits (measured via Novel Object Location tests) and reduced neuroinflammation. Key steps include:
- Experimental Design : Administer fingolimod orally at disease-progressive stages (e.g., 8–12 months) .
- Endpoints : Quantify discrimination indices, amyloid burden (histopathology), and cytokine levels (ELISA) .
- Statistical Analysis : Use ANOVA with post hoc tests to compare treated vs. wild-type/vehicle groups .
Advanced Research Questions
Q. What methodological considerations are critical when designing phase III clinical trials to evaluate fingolimod’s efficacy in reducing relapse rates and disability progression in MS?
Methodological Answer:
- Primary Endpoints : Annualized relapse rate (ARR) and time to 3-month confirmed disability progression (CDP) .
- Imaging Metrics : Gadolinium-enhancing lesions and brain volume loss (via MRI) to assess subclinical activity .
- Dosing : Use 0.5 mg/day (optimal risk-benefit profile; higher doses [1.25 mg] show no additional efficacy but increased adverse events) .
- Statistical Power : Ensure large sample sizes (e.g., FREEDOMS trial: N=1,083) to detect hazard ratios <0.7 .
Q. How can researchers reconcile contradictory findings on fingolimod’s association with increased infection risk in MS patients?
Methodological Answer:
- Meta-Analysis : Pool data from 12 RCTs (N=8,448) to calculate pooled odds ratios for infections. Adjust for confounders like prior DMT use and disease severity .
- Subgroup Analysis : Stratify by patient age, comorbidities (e.g., diabetes), and lymphocyte count trends .
- Real-World Data : Compare RCT populations (younger, less advanced MS) vs. real-world cohorts (higher baseline disability, comorbidities) using studies like PANGAEA .
Q. What are the implications of real-world evidence (e.g., PANGAEA study) versus RCT data for understanding fingolimod’s effectiveness in advanced MS populations?
Methodological Answer:
- Cohort Differences : PANGAEA patients had higher baseline ARR (1.79 vs. 1.32 in RCTs) and EDSS scores (3.11 vs. 2.55), reflecting advanced disease .
- Effectiveness Metrics : Real-world studies report higher discontinuation rates (24.8% due to AEs/breakthrough disease) but confirm reduced ARR (0.386 post-treatment) .
- Methodological Adjustments : Use propensity scoring to balance baseline characteristics when comparing outcomes .
Q. What experimental strategies are recommended to investigate fingolimod’s rebound syndrome post-discontinuation?
Methodological Answer:
- Case-Control Design : Track patients discontinuing fingolimod (washout periods ≤4 weeks) for relapse severity and MRI activity (new T2/gadolinium lesions) .
- Intervention Trials : Test bridging therapies (e.g., rituximab) during washout to mitigate rebound .
- Animal Models : Induce EAE in mice, withdraw fingolimod, and monitor CNS infiltration (flow cytometry) and clinical scores .
Q. How should in vitro findings on fingolimod’s anti-proliferative effects (e.g., PLK1 inhibition in head and neck squamous carcinoma [HNSC]) be validated for broader therapeutic applications?
Methodological Answer:
- In Vivo Models : Use xenograft mice implanted with PLK1-overexpressing HNSC cells. Administer fingolimod and measure tumor volume (caliper) and metastasis (bioluminescence) .
- Functional Assays : Perform RNA sequencing to identify downstream targets of PLK1 and validate via CRISPR/Cas9 knockout .
- Dose Optimization : Compare fingolimod’s IC50 in vitro with achievable plasma concentrations in MS patients (0.5 mg/day) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
